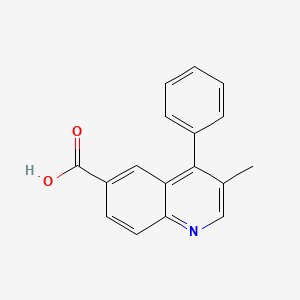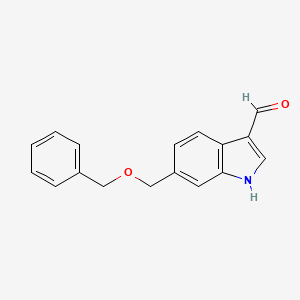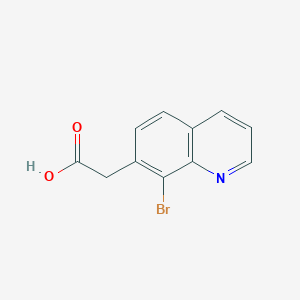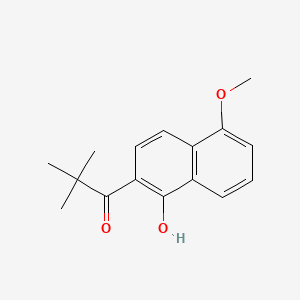
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-6-methylchroman-4-one is a chemical compound belonging to the class of chromanones Chromanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-methylchroman-4-one typically involves the condensation of 4-methoxybenzaldehyde with 6-methyl-4-chromanone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methoxyphenyl)-6-methylchroman-4-one can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-6-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone ring to a chromanol structure.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of chromanols.
Substitution: Introduction of various functional groups on the aromatic ring.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-6-methylchroman-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-6-methylchroman-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression. Specific pathways involved include the inhibition of oxidative stress and the modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methoxyphenyl)-2-methylchroman-4-one
- 2-(4-Methoxyphenyl)-6-methylchroman-4-ol
- 4-(4-Methoxyphenyl)-2-methylchroman-4-ol
Uniqueness
2-(4-Methoxyphenyl)-6-methylchroman-4-one is unique due to its specific substitution pattern on the chromanone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
105166-61-8 |
|---|---|
Formule moléculaire |
C17H16O3 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-6-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O3/c1-11-3-8-16-14(9-11)15(18)10-17(20-16)12-4-6-13(19-2)7-5-12/h3-9,17H,10H2,1-2H3 |
Clé InChI |
KMUSJSDIUPDRJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(CC2=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)

![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)





![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)





